JWH 073 N-butanoic acid metabolite-d5

描述

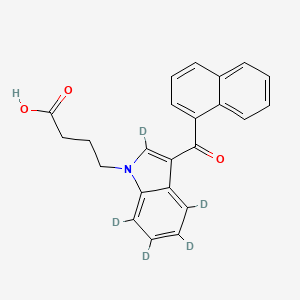

JWH 073 N-丁酸代谢物-d5: 是一种氘代形式的 JWH 073 代谢物,JWH 073 是一种合成大麻素。该化合物以存在五个氘原子为特征,这使其在分析化学中(特别是质谱法中)用作内标。 该化合物主要用于法医和研究应用,以量化生物样品中 JWH 073 N-丁酸代谢物的存在 .

准备方法

合成路线和反应条件: JWH 073 N-丁酸代谢物-d5 的合成涉及 JWH 073 N-烷基链的羧化反应条件通常涉及使用氘代试剂和溶剂,以确保氘原子的掺入 .

工业生产方法: JWH 073 N-丁酸代谢物-d5 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保产品的纯度和一致性。 该化合物通常以甲醇溶液的形式配制,以便在分析应用中易于使用 .

化学反应分析

反应类型: JWH 073 N-丁酸代谢物-d5 会经历各种化学反应,包括氧化、还原和取代。这些反应对于其在生物样品中的鉴定和量化至关重要。

常用试剂和条件:

氧化: 可以使用常见的氧化剂,例如高锰酸钾或过氧化氢。

还原: 还原剂如氢化铝锂经常被使用。

取代: 可以使用氢氧化钠或碳酸钾等试剂进行亲核取代反应。

主要形成的产物: 从这些反应中形成的主要产物包括 JWH 073 N-丁酸代谢物-d5 的各种氧化、还原或取代衍生物。 这些产物通过气相色谱-质谱法 (GC-MS) 或液相色谱-质谱法 (LC-MS) 等技术进行分析 .

科学研究应用

JWH 073 N-丁酸代谢物-d5 广泛应用于科学研究,特别是在法医化学和毒理学领域。其主要应用是作为内标,用于量化生物样品中的 JWH 073 N-丁酸代谢物。 这对于法医调查中合成大麻素的检测和分析至关重要 .

除了法医应用外,该化合物还用于药代动力学研究,以了解 JWH 073 的代谢和排泄。 它有助于阐明代谢途径并识别体内形成的代谢物 .

作用机制

JWH 073 N-丁酸代谢物-d5 的作用机制与其母体化合物 JWH 073 相似。它作为中枢大麻素受体 (CB1) 和外周大麻素受体 (CB2) 的部分激动剂发挥作用。 氘原子的存在不会显着改变其在这些受体的结合亲和力或活性 .

相似化合物的比较

类似化合物:

- JWH 015 N-丁酸代谢物

- JWH 018 N-丁酸代谢物

- JWH 250-d5

比较: JWH 073 N-丁酸代谢物-d5 由于存在氘原子而独一无二,这使其成为分析目的的理想内标。与非氘代对应物相比,它在质谱分析中提供了更准确和可靠的定量。 氘代形式还表现出类似的代谢和药代动力学特性,使其成为法医和药理学研究中宝贵的工具 .

生物活性

JWH 073 N-butanoic acid metabolite-d5 is a synthetic cannabinoid derivative that has garnered attention for its biological activity, particularly in relation to its pharmacological effects and metabolic pathways. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of JWH 073 and Its Metabolite

JWH 073 is a member of the naphthoylindole family of synthetic cannabinoids, known for its agonistic activity at both CB1 and CB2 receptors. It is structurally similar to THC, the primary psychoactive component of cannabis, and demonstrates a higher binding affinity for CB1 receptors compared to THC . The N-butanoic acid metabolite-d5 is a stable isotopic variant of JWH 073 that serves as a significant urinary metabolite, allowing for detection in biological samples .

Pharmacological Profile

Binding Affinity and Mechanism of Action

JWH 073 acts as a full agonist at cannabinoid receptors, mimicking endogenous cannabinoids such as anandamide. The binding affinity for CB1 and CB2 receptors has been quantified, indicating that JWH 073 has a pronounced effect on both central and peripheral cannabinoid signaling pathways .

- CB1 Receptor Affinity : Higher than THC, contributing to psychoactive effects.

- CB2 Receptor Affinity : Similar to THC, influencing immune responses.

Metabolic Pathways

The metabolism of JWH 073 involves several enzymatic processes primarily mediated by cytochrome P450 enzymes. Notably, the major metabolic pathways include:

- Hydroxylation : Leading to various hydroxylated metabolites.

- Carboxylation : Resulting in the formation of this compound.

The identification of metabolites is crucial for understanding the pharmacokinetics and potential effects of the parent compound. A study indicated that JWH 073 N-butanoic acid was frequently detected in urine samples from users, highlighting its significance as a biomarker for exposure .

Case Studies

Quantitative Analysis

A sensitive method for quantifying this compound has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following table summarizes key data regarding its quantification:

| Metabolite | Retention Time (min) | Collision Energy (eV) | Concentration (μg/L) |

|---|---|---|---|

| JWH-073 N-butanoic acid metabolite-d5 | 8.36 | -13 | Detected in urine samples |

| Other metabolites | Varies | Varies | Varies |

This method allows for precise measurement of metabolites in biological fluids, facilitating pharmacokinetic studies and forensic investigations .

属性

IUPAC Name |

4-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3/c25-22(26)13-6-14-24-15-20(18-10-3-4-12-21(18)24)23(27)19-11-5-8-16-7-1-2-9-17(16)19/h1-5,7-12,15H,6,13-14H2,(H,25,26)/i3D,4D,10D,12D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRYKVLRMJAKGU-SSSCKAOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(=O)O)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016342 | |

| Record name | JWH-073 (Indole-d5) Butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320363-50-5 | |

| Record name | JWH-073 (Indole-d5) Butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。